5-Chloro-1-methyl-1H-indazole
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Overview
Description
5-Chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position distinguishes this compound from other indazole derivatives. Indazoles are known for their diverse biological activities and are used in various medicinal applications.
Scientific Research Applications
5-Chloro-1-methyl-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
5-Chloro-1-methyl-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders . .
Mode of Action
Indazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including this compound, interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indazole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.
Result of Action
One study has reported that an indazole derivative was able to inhibit cell growth, being very effective against colon and melanoma cell lines . This suggests that this compound may also have potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroaniline with methyl isocyanide in the presence of a base can lead to the formation of the desired indazole derivative. Another method involves the use of transition metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents and reagents is crucial to minimize byproducts and ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Comparison with Similar Compounds
1-Methyl-1H-indazole: Lacks the chlorine atom at the 5-position.
5-Bromo-1-methyl-1H-indazole: Contains a bromine atom instead of chlorine at the 5-position.
1H-Indazole: Lacks both the chlorine and methyl groups.
Uniqueness: 5-Chloro-1-methyl-1H-indazole is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other indazole derivatives .
Properties
IUPAC Name |
5-chloro-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWQWNSLIXJXOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672027 |
Source
|
Record name | 5-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209268-02-9 |
Source
|
Record name | 5-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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